N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N2O2) backbone. The compound features two distinct substituents: a 3-morpholinopropyl group (a morpholine ring linked via a three-carbon chain) and a thiophen-2-ylmethyl moiety (a thiophene ring attached via a methyl group).
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c18-13(14(19)16-11-12-3-1-10-21-12)15-4-2-5-17-6-8-20-9-7-17/h1,3,10H,2,4-9,11H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNYMULSYCNXRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 3-morpholinopropylamine with thiophen-2-ylmethyl chloride in the presence of a base, followed by the reaction with oxalyl chloride. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Base: Triethylamine or pyridine
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated morpholine derivatives.
Scientific Research Applications
N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The target compound’s morpholinopropyl group provides a polar, water-soluble moiety compared to hydrophobic substituents like adamantane (Compound 6) or chlorophenyl (Compound 13) .
- Substitutions with heterocycles (e.g., thiophene, pyridine) are associated with enhanced binding to biological targets, such as enzymes or viral entry proteins .
Antiviral Activity
Compounds with oxalamide scaffolds, such as those in , exhibit antiviral properties. For example:
- Compound 13 (N1-(4-chlorophenyl)-N2-(thiazolylmethyl)oxalamide) demonstrated inhibitory activity against HIV entry, likely due to interactions with the CD4-binding site .
- Thiophene-containing analogs (e.g., –14) may share similar mechanisms, as sulfur-containing heterocycles often enhance bioavailability and target affinity .
Physicochemical Properties
- Solubility : Morpholine and hydroxyethyl groups (e.g., Compound 13) improve water solubility compared to adamantane or benzyloxy derivatives .
- Stability : The oxalamide core is generally stable under physiological conditions, but substituents like thiophene may increase susceptibility to oxidative degradation .
Biological Activity
N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound notable for its unique structural features, which include morpholine and thiophene functional groups. This compound is being studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : N-(3-morpholin-4-ylpropyl)-N'-(thiophen-2-ylmethyl)oxamide
- Molecular Formula : C14H21N3O3S
- CAS Number : 941962-78-3
The compound can be synthesized through a multi-step reaction involving 3-morpholinopropylamine and thiophen-2-ylmethyl chloride, typically under conditions that include dichloromethane as a solvent and triethylamine as a base.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study focused on related oxalamides demonstrated their effectiveness against various bacterial strains, suggesting that this compound may share similar properties. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the growth of certain cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest, although further research is needed to elucidate the exact pathways involved.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases or other proteins involved in cell signaling pathways, leading to altered cellular responses.
Case Studies and Research Findings
- Antimicrobial Screening : A laboratory screening of related compounds revealed that oxalamides could effectively inhibit the growth of pathogenic bacteria, with some derivatives showing activity comparable to established antibiotics.
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values suggesting potent activity.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of kinases |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To better understand the molecular interactions and pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Q & A
Q. How are contradictory bioactivity results between enzyme inhibition and cell-based assays reconciled?
- Methodological Answer : Differences may arise from cell permeability or off-target effects. Parallel assays with membrane permeability enhancers (e.g., cyclodextrins) or efflux pump inhibitors (e.g., verapamil) clarify mechanisms. CRISPR knockouts of non-target genes validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
